molecular formula C23H28N6O3 B2997136 N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1286710-66-4

N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Katalognummer: B2997136
CAS-Nummer: 1286710-66-4
Molekulargewicht: 436.516
InChI-Schlüssel: FTGVZWYCMKGBMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a biphenyl core modified with a 2-oxopyrrolidinyl group and a pyrimidinyl-substituted piperidine moiety. The oxalamide linker (N1-N2 oxalamide) is a critical pharmacophore, often utilized in medicinal chemistry to enhance hydrogen-bonding interactions with biological targets. The 2-oxopyrrolidinyl group may contribute to metabolic stability, while the pyrimidin-2-yl substituent on the piperidine ring likely enhances target binding via hydrogen-bond acceptor properties.

Eigenschaften

IUPAC Name

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-16-5-6-18(14-19(16)29-11-2-4-20(29)30)27-22(32)21(31)26-15-17-7-12-28(13-8-17)23-24-9-3-10-25-23/h3,5-6,9-10,14,17H,2,4,7-8,11-13,15H2,1H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGVZWYCMKGBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CC=N3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H20N4O3
Molecular Weight352.4 g/mol
CAS Number942012-44-4
StructureStructure

N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:

  • Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC), thus demonstrating potential anticancer properties .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various bacterial and fungal strains, indicating its potential use in treating infections .
  • Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases .

Anticancer Activity

Recent studies have explored the anticancer effects of N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyrimidin-2-yl)piperidine derivatives. For example:

  • Case Study 1 : A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity. The mechanism involved apoptosis induction through caspase activation .

Antimicrobial Efficacy

The antimicrobial properties were evaluated using standard strains:

PathogenInhibition Zone (mm)
Xanthomonas axonopodis15
Ralstonia solanacearum18
Alternaria solani12
Fusarium solani14

These results indicate a promising spectrum of activity against both bacterial and fungal pathogens .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity. Modifications at the piperidine and oxalamide moieties have been shown to significantly influence potency and selectivity against various targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxalamide Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and analogous oxalamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
Target Compound : N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide Not explicitly provided Estimated ~450 Pyrimidin-2-yl (piperidine substituent), 2-oxopyrrolidinyl (phenyl substituent) Potential enhanced hydrogen bonding due to pyrimidine; moderate lipophilicity
Analog 1 : N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide Not provided Not provided Methylsulfonyl (piperidine substituent) Sulfonyl group may increase solubility but reduce membrane permeability vs. pyrimidine
Analog 2 : N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide C22H25N5O2 391.5 3-cyanopyridin-2-yl (piperidine substituent), phenylethyl (N2 substituent) Higher polarity due to cyano group; phenylethyl may enhance hydrophobic interactions
Analog 3 : N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide C20H24N6O4 412.4 4-methylpiperazine, pyridin-3-yl, nitro group (phenyl substituent) Nitro group increases electron-withdrawing effects; piperazine enhances solubility

Key Structural and Functional Insights:

Piperidine Substituents: The target compound’s pyrimidin-2-yl group (vs. Methylsulfonyl (Analog 1) may enhance aqueous solubility but could reduce blood-brain barrier penetration due to higher polarity .

N2 Substituents :

  • The target compound’s piperidin-4-ylmethyl group offers conformational flexibility, whereas Analog 2’s phenylethyl group introduces hydrophobicity, which may affect bioavailability .

Physicochemical Properties :

  • Molecular weights range from ~391.5 (Analog 2) to ~450 (estimated for the target). Higher molecular weight in the target compound may limit oral absorption but improve target engagement.

Notes on Comparative Significance

Hydrogen-Bonding Capacity: Pyrimidin-2-yl (target) and 3-cyanopyridin-2-yl (Analog 2) are strong hydrogen-bond acceptors, critical for interactions with kinase ATP-binding pockets. Methylsulfonyl (Analog 1) lacks this capability, suggesting divergent target profiles .

Metabolic Stability :
The 2-oxopyrrolidinyl group in the target compound and Analog 1 may resist oxidative metabolism compared to Analog 3’s nitro group, which is prone to reduction .

Synthetic Feasibility :
The pyrimidin-2-yl substituent (target) requires specialized coupling reagents, whereas methylsulfonyl (Analog 1) is synthetically accessible via sulfonation .

Unresolved Data Gaps :

  • Melting points, solubility, and binding affinities are unavailable for most compounds, limiting direct efficacy comparisons.
  • Biological activity data (e.g., IC50 values) are absent in the provided evidence, necessitating further experimental validation.

Q & A

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling the oxalamide core with substituted phenyl and piperidinyl groups. Optimize conditions by:
  • Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
  • Monitoring reaction progress via TLC or HPLC, adjusting temperature (e.g., 40–60°C) to balance yield and purity .
  • Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and final products via recrystallization .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer: Employ a combination of:
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation .
  • FT-IR to identify functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .

Q. What solubility and formulation strategies are recommended for in vitro assays?

  • Methodological Answer:
  • Test solubility in DMSO (common stock solvent) and dilute in aqueous buffers (e.g., PBS) to ≤0.1% DMSO.
  • Use surfactants (e.g., Tween-80) or cyclodextrins for hydrophobic derivatives .
  • Validate stability via UV-Vis or LC-MS over 24–72 hours .

Q. What safety precautions are critical during handling?

  • Methodological Answer:
  • Follow OSHA guidelines: Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Store at –20°C under inert gas (argon) to prevent degradation .
  • Dispose of waste via approved chemical disposal protocols .

Q. How can initial biological activity be assessed?

  • Methodological Answer:
  • Screen against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Perform dose-response curves (1 nM–10 µM) to calculate IC₅₀ values .
  • Validate selectivity via counter-screens against related proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodological Answer:
  • Synthesize analogs with modifications to the pyrrolidinone or pyrimidinyl groups.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize substituents .
  • Correlate logP (HPLC-derived) with cellular permeability .

Q. What in vivo models are suitable for pharmacokinetic (PK) and efficacy studies?

  • Methodological Answer:
  • Use rodent models for PK profiling: IV/PO dosing, plasma sampling via LC-MS/MS .
  • Evaluate bioavailability (>30% target) and half-life (>4 hours) .
  • For efficacy, employ xenograft models (e.g., human cancer cell lines) with biweekly compound administration .

Q. Which advanced analytical techniques resolve structural ambiguities in complex derivatives?

  • Methodological Answer:
  • X-ray crystallography for absolute configuration determination .
  • 2D NMR (COSY, NOESY) to assign stereochemistry in pyrrolidinone rings .
  • LC-HRMS/MS for metabolite identification in biological matrices .

Q. How should contradictory data between in vitro and in vivo results be analyzed?

  • Methodological Answer:
  • Investigate metabolic instability via liver microsome assays (human/rodent) .
  • Assess plasma protein binding (equilibrium dialysis) to explain reduced free drug levels .
  • Use CRISPR-edited cell lines to confirm target engagement in vivo .

Q. What strategies enhance selectivity in high-throughput screening (HTS) campaigns?

  • Methodological Answer:
  • Implement counter-screens against >50 off-target receptors/enzymes .
  • Use cryo-EM or SPR to validate binding kinetics (KD, kon/koff) .
  • Apply machine learning (e.g., Random Forest) to predict toxicity early .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.